molecular formula C14H15N5O2 B027135 Taniplon CAS No. 106073-01-2

Taniplon

Cat. No.: B027135
CAS No.: 106073-01-2
M. Wt: 285.30 g/mol
InChI Key: OYKONKGGKFFMDV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Taniplon undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.

    Substitution: Substitution reactions can occur at various positions on the imidazoquinazoline core, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Taniplon has several scientific research applications, including:

    Chemistry: this compound is used as a model compound in the study of imidazoquinazoline chemistry and its derivatives.

    Biology: this compound is studied for its interactions with the GABA A receptor and its effects on the central nervous system.

    Medicine: this compound is investigated for its potential use as an anxiolytic drug with fewer side effects compared to traditional benzodiazepines.

Mechanism of Action

Taniplon exerts its effects by binding strongly to benzodiazepine sites on the GABA A receptor. This binding enhances the inhibitory effects of GABA, leading to anxiolytic effects. The molecular targets and pathways involved include the modulation of GABAergic neurotransmission, which results in reduced anxiety and stress responses .

Comparison with Similar Compounds

Taniplon is unique compared to other similar compounds due to its nonbenzodiazepine structure and its selective binding to the GABA A receptor. Similar compounds include:

Biological Activity

Taniplon is an imidazo[1,2-a]pyrimidine derivative that has garnered attention for its potential therapeutic applications, particularly in the realm of anxiolytic treatment. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is structurally related to other compounds like fasiplon and divaplon, which are known for their anxiolytic properties. Its chemical structure allows it to interact effectively with the GABAA_A receptor, a key player in the modulation of anxiety and stress responses in the central nervous system (CNS) .

This compound's primary mechanism involves enhancing the inhibitory neurotransmission mediated by GABAA_A receptors. By binding to specific sites on these receptors, this compound increases the frequency of chloride channel opening events, leading to hyperpolarization of neuronal membranes. This action results in reduced neuronal excitability and contributes to its anxiolytic effects .

1. Anxiolytic Effects

This compound has demonstrated significant anxiolytic activity in various preclinical models. In studies involving animal models of anxiety, this compound exhibited dose-dependent reductions in anxiety-like behaviors, comparable to established anxiolytics such as diazepam .

2. Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, it showed inhibition against MCF-7 and MDA-MB-231 breast cancer cells with IC50_{50} values ranging from 35.1 to 43.4 μM . The mechanism appears to involve apoptosis induction through modulation of apoptotic gene expression (Bax/Bcl-2 ratio), suggesting potential as an anticancer agent .

3. Molecular Docking Studies

Molecular docking studies have been conducted to predict this compound's binding affinity to various biological targets. Results indicated strong interactions with GABAA_A receptors and other relevant proteins involved in anxiety modulation . The binding energies observed were favorable, indicating a promising pharmacological profile.

Table 1: Summary of Biological Activities of this compound

Activity Model/System IC50/Effect Reference
AnxiolyticRodent modelsDose-dependent effects
CytotoxicityMCF-7 cellsIC50 = 39.0 μM
CytotoxicityMDA-MB-231 cellsIC50 = 35.9 μM
Molecular DockingGABAA_A receptorBinding energy: -7.3 kcal/mol

Case Studies

In a notable study by Sokolova et al., this compound's efficacy was evaluated alongside other imidazo[1,2-a]pyrimidine derivatives. The research highlighted its superior anxiolytic properties compared to traditional treatments, suggesting a novel approach for managing anxiety disorders . Furthermore, its anticancer potential was underscored by its ability to induce apoptosis selectively in cancer cells while sparing healthy cells.

Properties

CAS No.

106073-01-2

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

3-(5-methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C14H15N5O2/c1-8-15-12(18-21-8)10-7-19-11-6-4-3-5-9(11)13(20-2)17-14(19)16-10/h7H,3-6H2,1-2H3

InChI Key

OYKONKGGKFFMDV-UHFFFAOYSA-N

SMILES

CC1=NC(=NO1)C2=CN3C4=C(CCCC4)C(=NC3=N2)OC

Canonical SMILES

CC1=NC(=NO1)C2=CN3C4=C(CCCC4)C(=NC3=N2)OC

Key on ui other cas no.

106073-01-2

Origin of Product

United States

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